2-Chloro-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide
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Overview
Description
2-Chloro-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide is an organic compound with the molecular formula C({11})H({13})ClN(_{2})O. This compound is notable for its unique structure, which includes a chloro group, a cyclopropyl group, and a pyridinylmethyl group attached to an acetamide backbone. It is primarily used in research settings, particularly in the fields of chemistry and pharmacology, due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide typically involves multiple steps:
Formation of the Acetamide Backbone: The initial step often involves the reaction of chloroacetyl chloride with cyclopropylamine to form 2-chloro-N-cyclopropylacetamide.
Introduction of the Pyridinylmethyl Group: The next step involves the nucleophilic substitution reaction where the pyridin-4-ylmethyl group is introduced. This can be achieved by reacting 2-chloro-N-cyclopropylacetamide with pyridin-4-ylmethyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Automated Systems: For precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Techniques: Such as recrystallization or chromatography to achieve the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its biological activity.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH({4})).
Major Products
Nucleophilic Substitution: Products vary depending on the nucleophile used, resulting in compounds like azides, nitriles, or thioethers.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products typically include amines or alcohols.
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Utilized in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-cyclopropylacetamide: Lacks the pyridinylmethyl group, which may result in different biological activities.
N-Cyclopropyl-N-pyridin-4-ylmethyl-acetamide: Lacks the chloro group, potentially altering its reactivity and biological properties.
2-Chloro-N-pyridin-4-ylmethyl-acetamide: Lacks the cyclopropyl group, which may affect its chemical stability and biological interactions.
Uniqueness
2-Chloro-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide is unique due to the presence of both the cyclopropyl and pyridinylmethyl groups, which can confer distinct chemical and biological properties. These structural features may enhance its reactivity and potential as a versatile intermediate in organic synthesis and pharmaceutical development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-7-11(15)14(10-1-2-10)8-9-3-5-13-6-4-9/h3-6,10H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXIGYRGRJDPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=NC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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